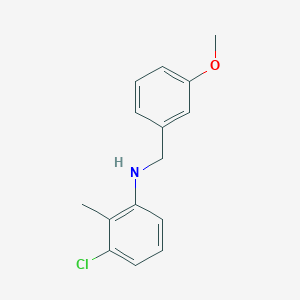
(3-chloro-2-methylphenyl)(3-methoxybenzyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-chloro-2-methylphenyl)(3-methoxybenzyl)amine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is known for its unique properties and has been studied extensively to understand its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of (3-chloro-2-methylphenyl)(3-methoxybenzyl)amine is not fully understood. However, it is believed to act by inhibiting certain enzymes that are essential for the growth and proliferation of cancer cells. This compound has also been shown to have antibacterial activity, and its mechanism of action in this context is believed to involve disruption of bacterial cell membranes.
Biochemical and Physiological Effects
Studies have shown that (3-chloro-2-methylphenyl)(3-methoxybenzyl)amine has a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their destruction. Additionally, this compound has been shown to have antibacterial activity against a range of bacterial strains, including antibiotic-resistant strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (3-chloro-2-methylphenyl)(3-methoxybenzyl)amine in lab experiments is its high purity and well-established synthesis method. This makes it easy to obtain and use in experiments. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on (3-chloro-2-methylphenyl)(3-methoxybenzyl)amine. One area of focus is the development of new drugs based on this compound. Researchers are working to optimize the synthesis method and understand the mechanism of action in order to develop more effective drugs. Additionally, there is ongoing research into the antibacterial properties of this compound, with the aim of developing new antibiotics to combat antibiotic-resistant bacterial strains. Finally, there is interest in exploring the potential use of this compound in other areas, such as agriculture and environmental science.
Synthesemethoden
The synthesis of (3-chloro-2-methylphenyl)(3-methoxybenzyl)amine involves a series of chemical reactions. The starting materials used for the synthesis include 3-chloro-2-methylphenol and 3-methoxybenzylamine. These two compounds are reacted in the presence of a suitable catalyst to form the desired product. The synthesis method is well-established and has been optimized to yield a high purity product.
Wissenschaftliche Forschungsanwendungen
The scientific research application of (3-chloro-2-methylphenyl)(3-methoxybenzyl)amine is vast and varied. This compound has been studied for its potential use in the field of medicinal chemistry, particularly in the development of new drugs. It has been shown to exhibit promising activity against cancer cells and has been studied as a potential anti-cancer agent. Additionally, this compound has been studied for its potential use in the development of new antibiotics.
Eigenschaften
IUPAC Name |
3-chloro-N-[(3-methoxyphenyl)methyl]-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-11-14(16)7-4-8-15(11)17-10-12-5-3-6-13(9-12)18-2/h3-9,17H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXADFIIDRTRQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5454949 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(diphenylmethyl)thio]pyrimidine](/img/structure/B5884937.png)
![3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-1-propanone](/img/structure/B5884945.png)
![N-(4-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5884950.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5884953.png)
![2-[(4-chlorophenyl)thio]-N-(2-methyl-2H-tetrazol-5-yl)acetamide](/img/structure/B5884960.png)

![1-{4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]phenyl}ethanone](/img/structure/B5884978.png)



![4-chloro-N-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5884999.png)
![4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzoic acid](/img/structure/B5885001.png)
